molecular formula C14H14BrNO B1526584 4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol CAS No. 1163707-62-7

4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol

Cat. No. B1526584
M. Wt: 292.17 g/mol
InChI Key: UOBYZIQINUSRSZ-UHFFFAOYSA-N
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Patent
US08940771B2

Procedure details

Sodium hydroxide (pellets are finely grinded, 0.488 g, 12.2 mmol, 5 eq) is added to a solution of 4-[1-(4-bromo-pyridin-2-yl)-1-methyl-ethyl]-phenol (Step 55.2) (0.714 g, 2.44 mmol) in DMF (5 mL). The mixture is stirred for 20 min at rt. 3-Dimethylamino-1-propylchloride hydrochloride (0.611 g, 3.87 mmol, 1.6 eq) is added. The reaction mixture is heated to 90° C., stirred for 10 h, allowed to cool, diluted with EtOAc/H2O and extracted with EtOAc. The organic phase is washed with H2O and brine, dried (Na2SO4), filtered and concentrated. The residue purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1) to afford 0.398 g of the title compound as an impure brown oil which is used without further purification: ESI-MS: 377.1/379.0 [M+H]+; TLC: Rf=0.22 (DCM/MeOH/NH3aq, 94:5:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.714 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.611 g
Type
reactant
Reaction Step Three
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([C:10]([C:13]2[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=2)([CH3:12])[CH3:11])[CH:5]=1.Cl.[CH3:21][N:22]([CH3:27])[CH2:23][CH2:24][CH2:25]Cl>CN(C=O)C.CCOC(C)=O.O>[Br:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([C:10]([C:13]2[CH:14]=[CH:15][C:16]([O:19][CH2:25][CH2:24][CH2:23][N:22]([CH3:27])[CH3:21])=[CH:17][CH:18]=2)([CH3:11])[CH3:12])[CH:5]=1 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.714 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.611 g
Type
reactant
Smiles
Cl.CN(CCCCl)C
Step Four
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 20 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 90° C.
STIRRING
Type
STIRRING
Details
stirred for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic phase is washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC(=NC=C1)C(C)(C)C1=CC=C(OCCCN(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.398 g
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.